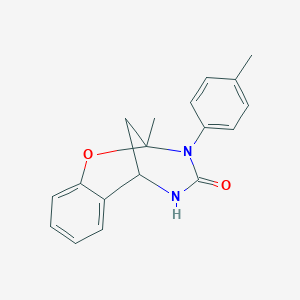![molecular formula C16H17N3O4S B2671086 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide CAS No. 2097860-12-1](/img/structure/B2671086.png)
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that features a furan ring, a phenyl group, and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl phenyl derivative, followed by the introduction of the hydroxyethyl group. The final step involves the sulfonation of the imidazole ring. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated phenyl derivatives.
Applications De Recherche Scientifique
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furanylfentanyl: A synthetic opioid with a furan ring.
Furan-2-yl (phenyl)methanone: A compound with a furan and phenyl group, used in medicinal chemistry.
Benzofuran derivatives: Compounds with a fused benzene and furan ring, known for their antimicrobial properties .
Uniqueness
N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-19-10-16(17-11-19)24(21,22)18-9-14(20)12-4-6-13(7-5-12)15-3-2-8-23-15/h2-8,10-11,14,18,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPBFUOJTXGJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
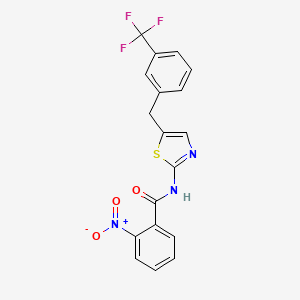
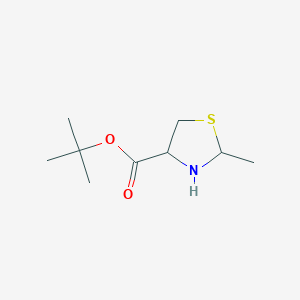
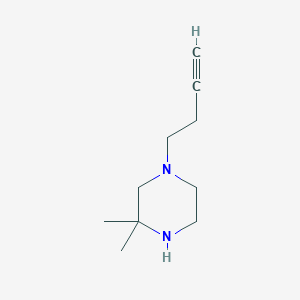
![N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2671009.png)

![3-ethyl-1-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2671011.png)
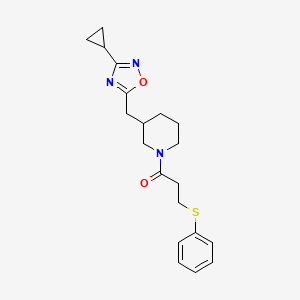

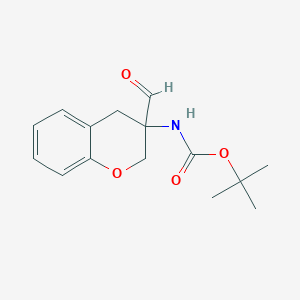
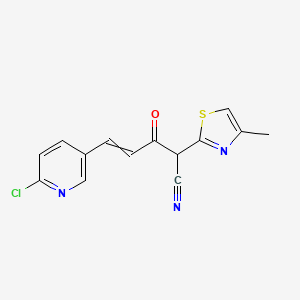

![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)
![(2Z)-2-cyano-3-[4-(diethoxymethyl)phenyl]-N-[(1E)-(dimethylamino)methylidene]prop-2-enamide](/img/structure/B2671023.png)
